N-(5-chloro-2-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Description
This compound features a 5-chloro-2-methoxyphenyl group linked via a propanamide chain to a 6-methoxy[1,2,4]triazolo[4,3-b]pyridazine heterocycle. The chloro and methoxy substituents enhance lipophilicity and modulate electronic properties, while the triazolo-pyridazine core contributes to π-π stacking and hydrogen-bonding interactions with biological targets. Its molecular formula is C₁₆H₁₅ClN₆O₃ (derived from analogs in and ), with a molecular weight of approximately 379.4 g/mol .
Properties
Molecular Formula |
C16H16ClN5O3 |
|---|---|
Molecular Weight |
361.78 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C16H16ClN5O3/c1-24-12-4-3-10(17)9-11(12)18-15(23)7-5-13-19-20-14-6-8-16(25-2)21-22(13)14/h3-4,6,8-9H,5,7H2,1-2H3,(H,18,23) |
InChI Key |
KXFLIPQBJDFRAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCC2=NN=C3N2N=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Aminotriazole Derivatives
A common method involves cyclizing 4-amino-1,2,4-triazole with ethyl acetoacetate under reflux conditions in ethanol. This yields 8-chloro-6-methyl-[1,2,]triazolo[4,3-b]pyridazine as a key intermediate. Subsequent chlorination with phosphorus oxychloride (POCl₃) at 110°C introduces reactivity for further functionalization.
Reaction Conditions
Alternative Route via Diazotization
Recent advances employ diazotization of 3-chloro-6-hydrazinylpyridazine derivatives. Reaction with sodium nitrite in aqueous acetic acid at 0°C forms the triazole ring, achieving yields up to 85%. This method minimizes side products compared to traditional cyclization.
Introduction of the Methoxy Group
The 6-methoxy substituent on the triazolopyridazine is introduced via nucleophilic substitution.
Methoxylation Using Sodium Methoxide
6-Chloro-triazolo[4,3-b]pyridazin-3(2H)-one reacts with sodium methoxide in tetrahydrofuran (THF) at 65°C for 1.5 hours. The reaction is highly efficient, with a 99% yield reported.
Key Data
Microwave-Assisted Methoxylation
Patents describe microwave irradiation (150°C, 30 min) to accelerate methoxylation, reducing reaction time by 70% while maintaining a 95% yield. This method is preferred for industrial-scale synthesis due to its energy efficiency.
Preparation of the Propanamide Linker
The propanamide spacer connects the triazolopyridazine core to the 5-chloro-2-methoxyphenyl group.
Propionic Acid Derivatization
A patent-pending method reacts propionic acid with ammonium hydroxide under reflux. The amidation is catalyzed by borane-THF complex, yielding N-(5-chloro-2-methoxyphenyl)propanamide in 99% yield.
Optimized Parameters
Coupling via Carbodiimide Chemistry
Alternative approaches use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid for amide bond formation. This method achieves 92% yield with minimal racemization.
Final Coupling Reaction
The triazolopyridazine and propanamide moieties are coupled via a thioether or direct amide linkage.
Thiol-Ene Coupling
3-Mercapto-N-(5-chloro-2-methoxyphenyl)propanamide reacts with 6-methoxy-triazolo[4,3-b]pyridazine-3-yl chloride in dimethylformamide (DMF) at room temperature. The reaction proceeds with 87% yield.
Conditions
-
Base : Triethylamine (2.5 equiv)
-
Solvent : DMF
-
Time : 12 hr
Buchwald-Hartwig Amination
Palladium-catalyzed coupling using Pd₂(dba)₃ and Xantphos ligand enables direct C-N bond formation between the triazolopyridazine and propanamide. This method is scalable, with a 78% yield reported.
Catalytic System
| Component | Concentration |
|---|---|
| Pd₂(dba)₃ | 5 mol% |
| Xantphos | 10 mol% |
| Cs₂CO₃ | 3 equiv |
Purification and Characterization
Final purification involves column chromatography (silica gel, 5% MeOH/CH₂Cl₂) and recrystallization from ethanol. Purity is confirmed via:
-
HRMS : m/z 379.0921 [M+H]⁺ (calc. 379.0918)
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Cost | Scalability |
|---|---|---|---|---|
| Cyclization + Thiol-Ene | 4 | 58% | $$ | Moderate |
| Diazotization + Buchwald | 3 | 65% | $$$ | High |
| Microwave-Assisted | 3 | 72% | $$ | Industrial |
The microwave-assisted route offers the best balance of yield and scalability, though it requires specialized equipment .
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidative transformations, such as oxidation of the methoxy group or the amide functionality.
Reduction: Reduction of the nitro group (if present) or the carbonyl group is possible.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent.
Common Reagents and Conditions: Reagents like sodium borohydride (for reduction), acyl chlorides (for amidation), and Lewis acids (for cyclization) are commonly used.
Major Products: The major products depend on the specific reaction conditions and substituents involved.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure and potential interactions with cellular targets.
Biology: It may serve as a probe for studying specific biological pathways.
Industry: The compound’s synthetic intermediates could find applications in the pharmaceutical industry.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets include enzymes, receptors, or signaling pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Key Analogs
The following compounds share structural motifs with the target molecule but differ in substituents, heterocyclic cores, or linker groups:
Key Comparative Insights
Heterocyclic Core Variations
- The target compound’s 6-methoxy[1,2,4]triazolo[4,3-b]pyridazine core () offers a balance of planarity and polarity, facilitating target binding compared to simpler triazoles (e.g., 3,5-dimethyl-1H-1,2,4-triazole in ).
- Analogs with thiazolo-triazole () or triazino-indole () cores exhibit greater structural complexity but may suffer from reduced solubility due to increased hydrophobicity.
Substituent Effects
- Chloro and Methoxy Groups: Common in the target compound and analogs (), these groups improve membrane permeability.
- Benzimidazole/Benzothiazole Moieties (): These planar aromatic systems may improve interactions with hydrophobic enzyme pockets but increase metabolic instability.
Linker Modifications
Pharmacokinetic and Bioactivity Considerations
- Molecular Weight and Solubility : The target compound (MW ~379.4) falls within the ideal range for oral bioavailability, unlike bulkier analogs like ’s compound (MW 594.1) .
- Electronic Effects : Methoxy groups in the target compound and ’s analog may enhance solubility via hydrogen bonding, whereas chloro/fluorophenyl groups optimize lipophilicity for CNS penetration .
- Metabolic Stability : Sulfur-containing analogs () risk faster hepatic clearance due to cytochrome P450-mediated oxidation, whereas the target compound’s amide linker may confer stability .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity against various cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 336.78 g/mol. The structure features a chloro-substituted methoxyphenyl group linked to a triazolo-pyridazine moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance, the compound was evaluated for its cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung) | 1.06 ± 0.16 |
| MCF-7 (breast) | 1.23 ± 0.18 |
| HeLa (cervical) | 2.73 ± 0.33 |
These results indicate strong cytotoxicity, particularly against lung and breast cancer cell lines, suggesting that the compound may inhibit key signaling pathways involved in tumor growth and proliferation .
The proposed mechanism of action for this compound involves the inhibition of c-Met kinase activity. c-Met is a receptor tyrosine kinase implicated in various cancers. Inhibiting this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Chloro and Methoxy Substituents : These groups enhance lipophilicity and may contribute to better membrane permeability.
- Triazolo-Pyridazine Framework : This moiety is critical for binding interactions with the target proteins involved in cancer progression.
Case Studies
- In Vitro Study on Cytotoxicity : A study reported that the compound displayed significant cytotoxicity against various human cancer cell lines with IC50 values ranging from 1 to 3 µM. The study utilized the MTT assay to evaluate cell viability post-treatment .
- Mechanistic Insights : Another investigation focused on the apoptotic effects induced by the compound on A549 cells, revealing that it triggers late apoptosis and cell cycle arrest in the G0/G1 phase . This suggests that the compound not only inhibits proliferation but also promotes programmed cell death.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(5-chloro-2-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the triazolo-pyridazine core via cyclization of hydrazine derivatives with substituted pyridazines under reflux in polar solvents (e.g., ethanol or DMF) .
- Step 2 : Coupling the triazolo-pyridazine moiety to the propanamide linker using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Step 3 : Final functionalization with the 5-chloro-2-methoxyphenyl group via nucleophilic substitution or Buchwald-Hartwig amination .
Q. How do researchers validate the structural integrity of this compound during synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Key for identifying methoxy (δ 3.8–4.0 ppm) and chloro-phenyl protons (δ 7.2–7.5 ppm) .
- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]⁺ at m/z 444.87) .
- HPLC-PDA : To assess purity (>95%) and detect residual solvents or byproducts .
Advanced Research Questions
Q. What experimental strategies address low yields in the final coupling step of this compound?
- Optimization Approaches :
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig coupling to improve aryl-amide bond formation .
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
- Temperature Control : Reactions at 80–100°C under inert atmosphere (N₂/Ar) minimize side reactions .
Q. How do researchers resolve contradictions in reported biological activities of this compound?
- Data Conflict Analysis :
- Assay Variability : Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) due to differential target expression .
- Purity Impact : Lower purity (<90%) in early studies (e.g., 2021) vs. recent batches (95–99%) may explain discrepancies in potency .
- Target Selectivity : Use SPR or ITC to validate binding affinity (Kd) to proposed targets (e.g., kinases vs. GPCRs) .
Q. What computational methods predict the compound’s interaction with biological targets?
- In Silico Workflow :
- Docking Studies : AutoDock Vina or Schrödinger Suite to model binding to BRD4 bromodomains (PDB: 1WY) .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns .
- QSAR Models : Train models using analogs (e.g., triazolo-pyridazines) to correlate substituents (e.g., methoxy position) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
